molecular formula C12H7F5O B11857683 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene

1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene

Cat. No.: B11857683
M. Wt: 262.17 g/mol
InChI Key: PJDRBWONNJDALF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives using difluoromethylating agents under specific reaction conditions . This process often requires the use of catalysts and controlled reaction environments to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the difluoromethyl group can influence its electronic properties. These interactions can affect the compound’s binding affinity to biological targets, such as enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-5-(trifluoromethoxy)naphthalene
  • 1-(Difluoromethyl)-5-(methoxy)naphthalene
  • 1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene

Uniqueness: 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly valuable in synthetic chemistry and material science .

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)18-12(15,16)17/h1-6,11H

InChI Key

PJDRBWONNJDALF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(F)F

Origin of Product

United States

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